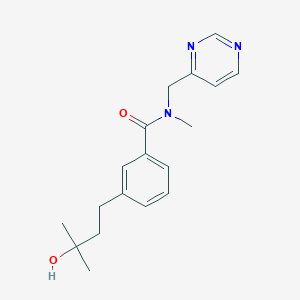

![molecular formula C14H11ClN2O4 B5568332 5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

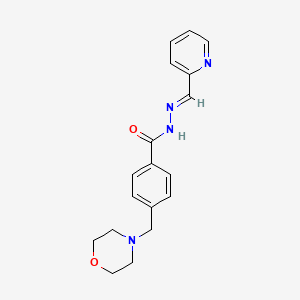

5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime is a chemical compound that belongs to the class of aldehydes and oximes. It is a yellowish powder with a molecular weight of 311.72 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Applications De Recherche Scientifique

Photocatalytic Oxidation

Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes has been achieved at high conversion and selectivity on a TiO2 photocatalyst under O2 atmosphere. This process proceeds under both UV-light and visible light irradiation, highlighting the potential for environmentally friendly oxidation processes in organic synthesis (Higashimoto et al., 2009).

Synthesis Improvements

An improved protocol for the synthesis of 3-hydroxy-5-nitrobenzaldehyde from 3,5-dinitrobenzoyl chloride has been reported, optimizing the ratios of oxime to substrate and achieving a high yield. This demonstrates the efficiency of synthetic modifications in achieving high yields of desired compounds, which can be pivotal in the development of various chemical products (Zhang Wen-jing, 2009).

Selective Oxidation

Research into the selective oxidation of aromatic compounds on zeolites using N2O as a mild oxidant has shown promising results. Dehydroxylated ZSM-5 type zeolites have been used for the selective oxidation of aromatic compounds into corresponding phenols and diphenols with high selectivity and yield, offering a new approach to designing active sites for chemical reactions (Kustov et al., 2000).

Conversion of Oximes to Carbonyl Compounds

A method for converting oximes to the corresponding carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave irradiated conditions has been developed. This method provides a neutral, mild, and eco-friendly condition for the conversion process, demonstrating the versatility of oximes in synthetic organic chemistry (Kim et al., 2010).

Propriétés

IUPAC Name |

(NE)-N-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c15-12-3-6-14(11(7-12)8-16-18)21-9-10-1-4-13(5-2-10)17(19)20/h1-8,18H,9H2/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULROTQWEMJXMJ-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=NO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=N/O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)

![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)

![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)

![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)